N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
This compound is a 1,4-dihydropyridine derivative featuring a benzothiazole moiety linked via a carboxamide group. Key structural attributes include:
- 1,4-Dihydropyridine Core: Provides a planar scaffold for molecular interactions, often associated with calcium channel modulation in related compounds .
- 4-Fluorophenyl Methoxy Substituent: The fluorine atom improves metabolic stability and membrane permeability, while the methoxy group may influence steric and electronic properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-25-11-18(28-12-13-6-8-14(22)9-7-13)17(26)10-16(25)20(27)24-21-23-15-4-2-3-5-19(15)29-21/h2-11H,12H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAGBMQBGQWKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluorophenyl group and the dihydropyridine core. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Observations:
Core Heterocycle Influence :
- The 1,4-dihydropyridine core in the target compound and the calcium channel blocker share redox-sensitive properties but differ in substituent-driven selectivity. The thiadiazole in and pyrazolo-pyrimidine in confer distinct binding affinities (e.g., kinase vs. ion channel targets).
- The benzothiazole group in the target compound distinguishes it from the thiadiazole in , likely altering solubility and target specificity .
Fluorine Substitution: Fluorine at the para position (target compound and ) enhances metabolic stability compared to non-fluorinated analogues. However, the 4-fluorophenyl methoxy group in the target compound introduces steric bulk absent in .
Functional Group Synergy :
- The 4-oxo group in the target compound and stabilizes the dihydropyridine ring, whereas the sulfonamide in improves water solubility.
Key Findings:
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanism of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a complex structure featuring a dihydropyridine core, which is known for its biological activity. The presence of the benzothiazole and fluorophenyl groups contributes to its pharmacological properties.
Chemical Formula: C18H16FN3O2S
Molecular Weight: 357.40 g/mol
IUPAC Name: this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. In one study, the compound demonstrated an IC50 value of approximately 6.90 μM against the HCT-116 colorectal cancer cell line, outperforming doxorubicin (IC50 = 11.26 μM) . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Kinase Inhibition
The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. Research indicates that structural modifications can enhance its potency against Met kinase, which is crucial for tumor growth and metastasis . This inhibition leads to tumor stasis in xenograft models, demonstrating its potential for development as an anticancer therapeutic.
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. It acts by:
- Inhibiting Kinase Activity: By targeting specific kinases, the compound disrupts signaling pathways that promote cancer cell survival.
- Inducing Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulating Receptor Activity: It may also interact with various receptors involved in cellular signaling, enhancing or inhibiting their activity depending on the context.
Research Findings and Case Studies
Q & A
Q. Key Parameters :
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | 60–70 | 6–8 | 75–85 |
| 2 | EtOH | 80–90 | 12 | 60–70 |
Refer to analogous syntheses in benzothiazole-dihydropyridine hybrids for optimization strategies .
Basic: How is the crystal structure of this compound determined, and what software is recommended?
Answer :
X-ray crystallography is the gold standard. Methodology includes:
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography due to their robustness in handling twinned data and high-resolution refinement .
- Validation : Check for R-factor convergence (<5%) and validate using CCDC databases.
Advanced: How can experimental design (DoE) optimize reaction yields while minimizing side products?
Answer :
Employ Design of Experiments (DoE) to systematically vary parameters:
Factors : Solvent polarity, temperature, catalyst concentration.
Response Variables : Yield, purity (HPLC), byproduct formation.
Statistical Models : Use response surface methodology (RSM) to identify interactions.
Example : A flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) allows precise control of residence time and temperature, reducing side reactions by 30% compared to batch methods .
Advanced: How are spectroscopic contradictions (e.g., NMR vs. XRD data) resolved for structural confirmation?
Q. Answer :
- NMR Analysis : Assign peaks using 2D techniques (HSQC, HMBC) to resolve ambiguity in dihydropyridine ring conformation.
- XRD Validation : Cross-validate proton positions and dihedral angles with crystallographic data.
- Computational Chemistry : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict NMR shifts and compare with experimental data to resolve discrepancies .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Answer :
- FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and benzothiazole (C-S, ~650 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign protons on the dihydropyridine ring (δ 6.8–7.2 ppm) and fluorophenyl moiety (δ 7.3–7.6 ppm).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected m/z = 427.12).
Advanced: What strategies mitigate low solubility in biological assays?
Q. Answer :
- Co-solvents : Use DMSO (≤1% v/v) with aqueous buffers.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the methoxy position.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
Basic: How is stability assessed under varying pH and temperature conditions?
Q. Answer :
- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24h; monitor degradation via HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) and DSC to determine melting points and decomposition thresholds (>200°C typical for dihydropyridines).
Advanced: How can computational modeling predict SAR for target binding?
Q. Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases).
- MD Simulations : GROMACS for 100ns trajectories to assess binding stability.
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity .
Basic: What safety precautions are required during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
